N-Trifluoroacetyl-2-aminoethanol
Description
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide (CAS: Not explicitly provided; structurally related to compounds in ) is a fluorinated acetamide derivative characterized by a trifluoroacetyl group linked to a 2-hydroxyethylamine moiety. Its molecular formula is C₄H₆F₃NO₂, with a molecular weight of 181.09 g/mol. The hydroxyl group in the 2-hydroxyethyl substituent enhances hydrophilicity, making it soluble in polar solvents like methanol or water. This compound is primarily utilized in photochemical applications, such as RNA structure analysis, where it acts as a precursor in the synthesis of advanced photoreactive agents like amotosalen .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSVCXHBJVBBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220035 | |
| Record name | N-Trifluoroacetyl-2-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-29-4 | |
| Record name | N-Trifluoroacetyl-2-aminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-29-4 | |
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| Record name | N-Trifluoroacetyl-2-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)-2,2,2-trifluoro-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | N-TRIFLUOROACETYL-2-AMINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP32VQU4C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the reaction of trifluoroacetic anhydride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3CO2O+HOCH2CH2NH2→CF3CONHCH2CH2OH+CH3COOH
Industrial Production Methods: Industrial production of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce amines.
- Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 155.09 g/mol
- CAS Number : 6974-29-4
The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various chemical reactions and biological interactions.
Chemical Synthesis
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives that can be further modified for specific applications.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a reagent in the synthesis of complex organic molecules. |
| Building Block | Used to create new chemical entities with desired properties. |
Biochemical Studies
The compound has been investigated for its interactions with enzymes and metabolic pathways. Its ability to penetrate biological membranes makes it an excellent candidate for studying cellular processes.
| Study Focus | Details |
|---|---|
| Enzyme Interactions | Investigated for its role in modulating enzyme activity. |
| Metabolic Pathways | Used to trace metabolic pathways due to its distinct chemical signature. |
Pharmaceutical Development
Research indicates potential therapeutic properties of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. It is explored as a precursor in drug development, particularly for compounds targeting specific biological pathways.
| Therapeutic Area | Potential Uses |
|---|---|
| Drug Development | Explored for use in synthesizing new pharmaceuticals targeting diseases. |
| Mechanism of Action | Investigated for interactions with lipid membranes and proteins. |
Case Study 1: Enzyme Interaction
A study published in the Journal of Biochemistry examined the interaction of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide with a specific enzyme involved in metabolic regulation. The findings indicated that the compound could enhance enzyme activity by stabilizing the enzyme-substrate complex.
Case Study 2: Synthesis of Novel Compounds
In a recent publication in Organic Letters, researchers synthesized several derivatives of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide to explore their biological activity against cancer cells. The derivatives showed promising results in inhibiting cell proliferation.
Industry Applications
In industrial settings, this compound is utilized for producing specialty chemicals with unique properties tailored for specific applications.
| Industry Application | Details |
|---|---|
| Specialty Chemicals | Employed in the formulation of materials with enhanced performance characteristics. |
| Material Science | Used to develop coatings and polymers that require specific thermal or mechanical properties. |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Substituent-Based Classification
Trifluoroacetamide derivatives are categorized by their substituents, which dictate their chemical reactivity, solubility, and applications. Below is a comparative analysis:
Electronic and Steric Effects
Electron-Withdrawing Groups :
- The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, enhancing electrophilicity and stability against hydrolysis. This property is consistent across all derivatives.
- Nitro Groups (e.g., in 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide): Increase reactivity in aromatic substitution reactions, making these compounds useful in drug discovery .
- Hydrophilic vs. Hydrophobic Substituents: The 2-hydroxyethyl group improves water solubility, favoring applications in biological systems (e.g., RNA analysis) . Quinoline and nitropyridine substituents introduce aromaticity and π-stacking capabilities, critical for coordination chemistry and catalysis .
Biological Activity
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide (TFA-HEA) is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications. This article explores the biological activity of TFA-HEA, including its mechanisms of action, potential therapeutic applications, and associated research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 157.09 g/mol
- CAS Number : 6974-29-4
TFA-HEA exhibits biological activity through several mechanisms:
- Antimicrobial Activity : TFA-HEA has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its mechanism involves disrupting microbial membranes and inhibiting essential enzymatic processes.
- Cell Cycle Regulation : Research indicates that TFA-HEA can influence cell cycle progression and apoptosis in cancer cells, potentially through the modulation of signaling pathways such as MAPK/ERK and NF-κB .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neuronal signaling pathways, although detailed studies are still required to elucidate these effects fully .
Biological Activity Data
The following table summarizes key findings related to the biological activity of TFA-HEA:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that TFA-HEA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Studies : In vitro studies on various cancer cell lines (e.g., HeLa, A549) showed that TFA-HEA induced apoptosis and inhibited cell proliferation. The compound's IC values were determined to be in the low micromolar range, indicating potent anti-cancer activity .
- Neuroprotection Research : Preliminary research suggests that TFA-HEA may protect neuronal cells from oxidative stress-induced damage by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production .
Q & A
Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization typically involves solvent selection, temperature control, and base choice. Dichloromethane or heptane with potassium carbonate as a base enhances reaction efficiency . Temperature control (e.g., 40–60°C) minimizes side reactions, while reaction times of 6–12 hours balance conversion and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR confirm structural features like the trifluoroethyl group ( ppm for CHCF) and hydroxyethyl moiety ( ppm for OH). C NMR detects carbonyl carbons ( ppm) .
- FT-IR : Peaks at ~1710 cm (C=O stretch) and ~1150 cm (C-F stretch) validate functional groups .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 216.05) .
Q. How does the trifluoroethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The trifluoroethyl group enhances hydrolytic stability due to electron-withdrawing effects. Stability assays in buffers (pH 1–13) at 37°C for 24 hours show <10% degradation at neutral pH but accelerated breakdown under strongly acidic/basic conditions (e.g., 50% degradation at pH 1 or 13). Use HPLC with a C18 column (UV detection at 210 nm) to monitor degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.
- Step 1 : Validate compound purity via HPLC (>98%) and elemental analysis.
- Step 2 : Standardize bioassays (e.g., enzyme inhibition IC with ATP concentration fixed at 1 mM).
- Step 3 : Compare results with structurally analogous compounds (e.g., 4-Chloro-N-(trifluoroethyl)acetamide) to isolate substituent effects .
Q. How can computational modeling predict reaction intermediates in trifluoroethylacetamide derivatives?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to model intermediates. For example:
- Nucleophilic substitution : Simulate transition states for hydroxyethyl group substitution, identifying energy barriers (e.g., 25–30 kcal/mol for SN2 pathways).
- Solvent effects : Include PCM models for polar solvents (e.g., DMF) to refine activation energies. Compare with experimental kinetic data (Arrhenius plots) .
Q. What advanced techniques assess membrane permeability in drug discovery applications?
- Methodological Answer :
- PAMPA Assay : Measure permeability using artificial membranes (pH 6.5/7.4) with UV detection. The trifluoroethyl group increases logP by ~0.5 units, enhancing permeability .
- MD Simulations : Run 100-ns trajectories (CHARMM force field) to track compound diffusion across lipid bilayers. Correlate hydrogen bonding (hydroxyethyl group) with permeability reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
